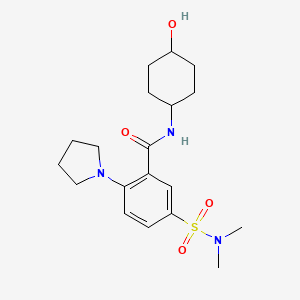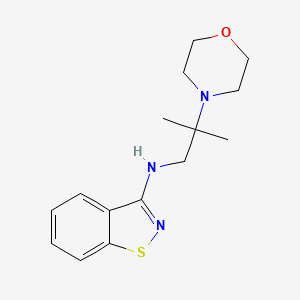
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining fluid and electrolyte balance in various tissues, including the lungs, pancreas, and sweat glands.
Mécanisme D'action
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to block the channel pore by interacting with a hydrophobic pocket located near the channel gate. This results in the inhibition of chloride secretion and the restoration of fluid and electrolyte balance in various tissues.
Biochemical and physiological effects:
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the restoration of fluid and electrolyte balance in various tissues, and the inhibition of cancer cell growth and proliferation. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has also been shown to have anti-inflammatory effects in the airways, suggesting its potential as a therapeutic agent in inflammatory lung diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high selectivity and potency for the CFTR chloride channel, its ability to inhibit CFTR-mediated chloride secretion in various tissues, and its potential as an anticancer agent. However, N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide research, including the development of more potent and selective CFTR inhibitors, the investigation of the molecular mechanisms underlying N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide inhibition of CFTR chloride channel, the evaluation of N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide as a therapeutic agent in animal models of CF and other diseases, and the exploration of its potential as an anticancer agent. Additionally, the development of novel drug delivery systems and formulations may enhance the bioavailability and efficacy of N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide in vivo.
Méthodes De Synthèse
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide can be synthesized using various methods, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with 2-chloro-5-methylsulfonylaniline to form N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide. Another method involves the reaction of 2-fluorobenzoyl chloride with 2-chloro-5-methylsulfonylaniline in the presence of triethylamine and copper(I) iodide as a catalyst.
Applications De Recherche Scientifique
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in CF and other diseases, including secretory diarrhea, polycystic kidney disease, and cancer. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the airways, sweat glands, and intestines. N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-21(19,20)9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQSHOWTIJBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)

![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)



![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
